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Compound of Interest

Compound Name: AS-604850

Cat. No.: B7899884 Get Quote

This guide provides a comprehensive review of AS-604850, a selective, ATP-competitive

inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It is intended for researchers, scientists,

and drug development professionals, offering a comparative analysis of AS-604850's

performance against other PI3K inhibitors, supported by experimental data and detailed

protocols.

Mechanism of Action: Targeting the PI3Kγ Signaling
Pathway
AS-604850 exerts its effects by selectively inhibiting the p110γ catalytic subunit of Class IB

PI3K. This class of PI3Ks is typically activated by G-protein-coupled receptors (GPCRs) and

plays a crucial role in chemokine-stimulated chemotaxis and inflammatory responses, primarily

in hematopoietic cells.[1] Inhibition of PI3Kγ blocks the phosphorylation of phosphatidylinositol-

4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in

PIP3 prevents the recruitment and activation of downstream effectors such as Akt (also known

as Protein Kinase B, or PKB) and MAPKs, ultimately inhibiting cellular processes like

chemotaxis, cell survival, and proliferation.[2]
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Caption: PI3Kγ signaling pathway and the inhibitory action of AS-604850.
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Quantitative Data Summary
In Vitro Potency and Selectivity
AS-604850 is a potent inhibitor of PI3Kγ with an IC50 of 250 nM and a Ki of 0.18 µM.[2][3] It

demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms.

Inhibitor
Target
Isoform(s
)

PI3Kα
IC50 (nM)

PI3Kβ
IC50 (nM)

PI3Kγ
IC50 (nM)

PI3Kδ
IC50 (nM)

Referenc
e

AS-604850 PI3Kγ 4500[3] >20000 250 >20000

A66 PI3Kα - - - -

TGX-221 PI3Kβ - - - -

CAL-101

(Idelalisib)
PI3Kδ - - - -

AS-605240 PI3Kγ ~210 ~240 8 ~240

PI-103
Pan-PI3K,

mTOR
2 3 15 3

GDC-0941 Pan-PI3K ≤10 - 75 -

Note: Selectivity for AS-604850 is reported as 18-fold over PI3Kα and over 30 to 80-fold over

PI3Kβ and PI3Kδ.

Cellular Activity Comparison
AS-604850 effectively inhibits downstream signaling and cellular functions in various cell types.

Its primary action is observed in hematopoietic cells, consistent with the restricted expression

of PI3Kγ.
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Inhibitor Cell Line Assay Key Result
Concentrati
on

Reference

AS-604850
RAW264

Macrophages

C5a-

mediated

PKB/Akt

phosphorylati

on

Inhibition IC50 = 10 µM

AS-604850
Pik3cg+/+

Monocytes

MCP-1-

mediated

chemotaxis

Blocked IC50 = 21 µM

AS-604850
Pik3cg+/+

Monocytes

MCP-1-

mediated

PKB/Akt

phosphorylati

on

Inhibition
Concentratio

n-dependent

AS-604850

PC-3

(Prostate

Cancer)

Cell

Proliferation

(72h)

Negligible

activity
6.7 µM

TGX-221

PC-3

(Prostate

Cancer)

Cell

Proliferation

(72h)

~20%

inhibition
2.2 µM

CAL-101
Raji (B-cell

Leukemia)

Cell

Proliferation

(72h)

Potent

inhibition
0.24 µM

WJD008

(Pan-PI3K)

PC-3

(Prostate

Cancer)

Cell

Proliferation

(72h)

>75%

inhibition
10 µM

In Vivo Efficacy
AS-604850 has demonstrated efficacy in animal models of inflammation and autoimmune

disease.
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Animal Model
Dosing
Regimen

Administration
Route

Key Findings Reference

RANTES-

induced

Peritonitis

(Mouse)

Single dose Oral

Reduced

peritoneal

neutrophil

recruitment

(ED50 = 42.4

mg/kg).

Thioglycollate-

induced

Peritonitis

(Mouse)

10 mg/kg Oral

31% reduction in

neutrophil

recruitment.

Experimental

Autoimmune

Encephalomyeliti

s (EAE) (Mouse)

7.5 mg/kg/day for

7 or 14 days
Subcutaneous

Significantly

reduced EAE

clinical scores,

decreased

macrophage and

T-cell infiltration

in the CNS, and

increased

myelination and

axon numbers.

Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds

against PI3Kγ.

Caption: Workflow for a PI3Kγ in vitro kinase inhibition assay.

Methodology:

Incubation: 100 ng of human PI3Kγ is incubated at room temperature with AS-604850 at

various concentrations or DMSO (vehicle control).
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Reaction Initiation: A kinase buffer is added. The final concentrations of key components

include 10 mM MgCl₂, 1 mM DTT, 15 µM ATP (with γ[³³]ATP for detection), 18 µM

Phosphatidylinositol (PtdIns), and 250 µM Phosphatidylserine (PtdSer).

Termination and Detection: The reaction is stopped, and the amount of phosphorylated

product (PIP3) is quantified to determine the enzyme's activity and the compound's inhibitory

effect.

In Vivo Experimental Autoimmune Encephalomyelitis
(EAE) Model
This protocol is used to assess the therapeutic potential of AS-604850 in a mouse model of

multiple sclerosis.
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Research Goal

Targeting a specific
cell type or pathway?

Use Pan-PI3K Inhibitor
(e.g., GDC-0941, PI-103)

Broad effect, potential toxicity

 No 

Use Isoform-Selective Inhibitor

 Yes 

Is the pathway in
hematopoietic cells?

Target PI3Kγ or PI3Kδ
(e.g., AS-604850, CAL-101)
For inflammation, leukemia

 Yes 

Target PI3Kα or PI3Kβ
(e.g., A66, TGX-221)

For solid tumors (context-dependent)

 No
(e.g., Solid Tumors)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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